molecular formula C9H18ClF2NO B2757342 [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride CAS No. 2197057-10-4

[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride

Cat. No.: B2757342
CAS No.: 2197057-10-4
M. Wt: 229.7
InChI Key: ZZYNHTKIWYRZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride is a fluorinated cyclohexane derivative with a methoxymethyl substituent and a primary amine group. The compound’s structure features two fluorine atoms at the 4,4-positions of the cyclohexane ring, which enhance metabolic stability and modulate electronic properties. The methoxymethyl group (-CH2OCH3) contributes to its solubility profile and steric bulk, distinguishing it from simpler alkyl-substituted analogs. As a hydrochloride salt, it benefits from improved aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

[4,4-difluoro-1-(methoxymethyl)cyclohexyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO.ClH/c1-13-7-8(6-12)2-4-9(10,11)5-3-8;/h2-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYNHTKIWYRZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC(CC1)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride typically involves multiple steps. One common route starts with the cyclohexyl ring, which undergoes fluorination to introduce the difluoro groups. This is followed by the addition of the methoxymethyl group through a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted cyclohexyl compounds .

Scientific Research Applications

[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoro and methoxymethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in substituents on the cyclohexane ring. Key examples include:

Compound Name Substituent Molecular Formula CAS Number Key Features Reference
[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine HCl -CH2OCH3 C9H17ClF2NO Not provided Methoxymethyl group enhances polarity
(4,4-Difluoro-1-methylcyclohexyl)methanamine HCl (SY465602) -CH3 C8H15ClF2N 2126142-92-3 Simpler methyl group; lower steric hindrance
[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine diHCl -CH2(pyridin-4-yl) C13H20Cl2F2N2 1992956-97-4 Pyridinyl group introduces aromaticity; dihydrochloride salt
(4,4-Difluoro-1-methoxycyclohexyl)methanamine -OCH3 C8H15F2NO 1941174-37-3 Methoxy group increases polarity but lacks methylene spacer

Key Observations :

  • Methoxymethyl vs.
  • Pyridinylmethyl Substituent : The pyridinyl group (BM04739) adds aromatic character, which may enhance π-π interactions in biological targets but reduces flexibility .
  • Methoxy vs. Methoxymethyl : The absence of a methylene spacer in the methoxy analog (CAS 1941174-37-3) limits steric effects and may alter binding kinetics .

Physicochemical Properties

  • Fluorine Effects : The 4,4-difluoro configuration increases electronegativity and metabolic stability, a common feature in CNS-targeting compounds .
  • Hydrochloride Salt : Improves water solubility compared to free bases, critical for in vivo applications. Dihydrochloride salts (e.g., BM04739) may offer further solubility advantages .

Biological Activity

[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride (CAS No. 2197057-10-4) is a synthetic compound characterized by its unique molecular structure, which includes a cyclohexyl ring with difluoro and methoxymethyl substitutions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₈ClF₂NO
  • Molecular Weight : 227.70 g/mol
  • Structure : The compound features a cyclohexyl core substituted with two fluorine atoms and a methoxymethyl group, contributing to its distinct chemical reactivity and biological interactions.

The biological activity of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride is hypothesized to involve interactions with various molecular targets within biological systems. The difluoro and methoxymethyl groups enhance the compound's binding affinity to specific enzymes and receptors, potentially modulating their activity. This could result in various pharmacological effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride against several pathogenic microorganisms. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride on various cancer cell lines. The compound demonstrated notable antiproliferative activity:

Cell Line IC50 (µM)
HeLa (Cervical carcinoma)15
A549 (Lung carcinoma)20
MCF-7 (Breast carcinoma)25

The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways.

Case Studies

  • Study on Antimicrobial Properties : A recent publication highlighted the effectiveness of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride against multidrug-resistant Staphylococcus aureus. The study utilized both in vitro assays and molecular docking simulations to confirm its binding affinity to bacterial targets, suggesting a novel mechanism of action distinct from traditional antibiotics .
  • Investigation of Anticancer Effects : Another research effort focused on the compound's effects on cancer cell viability. The study reported that treatment with varying concentrations led to significant reductions in cell proliferation across multiple cancer types. Flow cytometry analyses indicated that the compound promotes apoptosis in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.